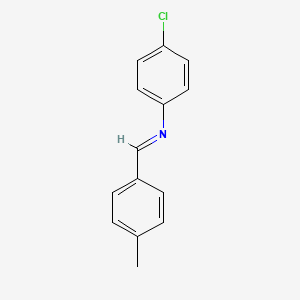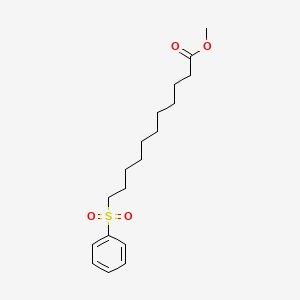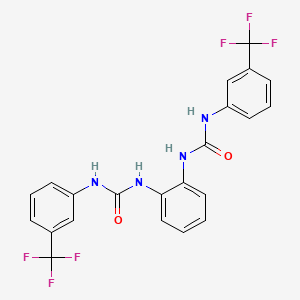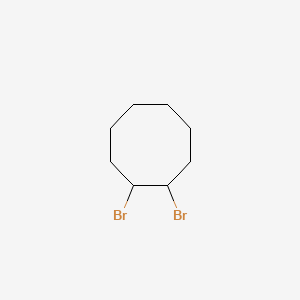
1,2-Dibromocyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromocyclooctane: is an organic compound with the molecular formula C₈H₁₄Br₂ . It is a derivative of cyclooctane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 2 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromocyclooctane can be synthesized through the bromination of cyclooctene. The reaction involves the addition of bromine (Br₂) to cyclooctene in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of bromine addition and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclooctene.
Reduction Reactions: The compound can be reduced to cyclooctane using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 1,2-dihydroxycyclooctane, 1,2-dicyanocyclooctane, or 1,2-diaminocyclooctane.
Elimination: Cyclooctene.
Reduction: Cyclooctane.
Scientific Research Applications
1,2-Dibromocyclooctane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other cyclooctane derivatives.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dibromocyclooctane involves its ability to undergo substitution and elimination reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the steric and electronic effects of the cyclooctane ring .
Comparison with Similar Compounds
1,2-Dibromocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dibromocyclohexane: Similar in structure but with a six-membered ring.
1,2-Dibromocycloheptane: Similar in structure but with a seven-membered ring.
Comparison: 1,2-Dibromocyclooctane is unique due to its eight-membered ring, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness affects its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
29974-69-4 |
|---|---|
Molecular Formula |
C8H14Br2 |
Molecular Weight |
270.00 g/mol |
IUPAC Name |
1,2-dibromocyclooctane |
InChI |
InChI=1S/C8H14Br2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2 |
InChI Key |
BOESCCYXMLOHNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



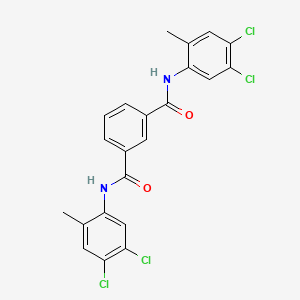

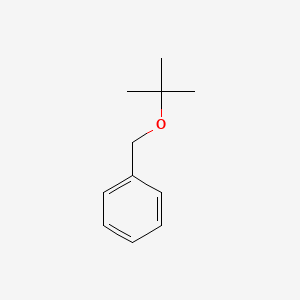

![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

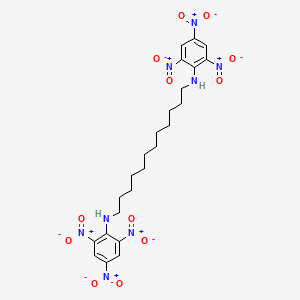

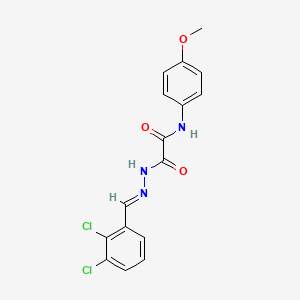
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
